N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound features a benzimidazole moiety, which is known for its biological activity, and a benzamide group, which is often found in pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative effects against various cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It has been suggested that the compound may exert its effects through interactions with its targets that lead to changes in cellular processes such as cell proliferation and apoptosis .
Result of Action
The compound has been shown to exhibit antiproliferative effects against various cancer cell lines . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to a reduction in cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole coreThe presence of N,N-dimethylformamide and sulfur can facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide has several scientific research applications:
Industry: Its role in forming metal complexes makes it useful in industrial catalysis processes.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but lacks the methylthio and benzamide groups.
Quinoxaline derivatives: These compounds also feature a fused ring system similar to benzimidazole but differ in their substitution patterns and biological activities.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is unique due to its combination of a benzimidazole core, a benzamide group, and a methylthio substituent. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJLDZGSYRYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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